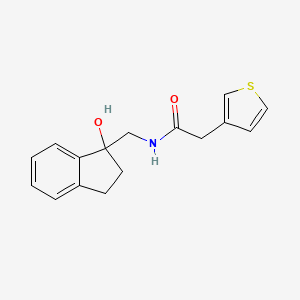

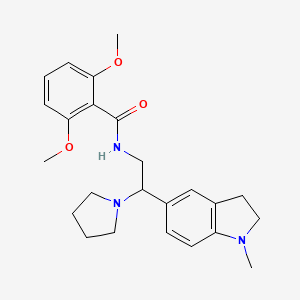

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as HMA-2, is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, and its mechanism of action has been explored extensively.

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, our compound of interest could potentially be explored for its efficacy against similar viral pathogens, contributing to the development of new antiviral drugs.

Anti-inflammatory Activity

The indole nucleus is known to possess anti-inflammatory effects. This suggests that “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide” might be useful in the treatment of inflammatory diseases, possibly by modulating inflammatory pathways or cytokine production .

Anticancer Activity

Indole derivatives have been found to have anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in cancer therapy. The compound could be investigated for its potential to act as a chemotherapeutic agent, targeting specific cancer cell lines .

Antioxidant Properties

Compounds containing indole structures are known to exhibit antioxidant activities. This property is significant because oxidative stress is implicated in various diseases. Therefore, our compound could be studied for its ability to scavenge free radicals and protect against oxidative damage .

Antimicrobial and Antitubercular Effects

Indole derivatives have shown antimicrobial and antitubercular activities. This implies that “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide” could be a candidate for developing new antibiotics or treatments for tuberculosis, especially given the rise of antibiotic-resistant strains .

Antidiabetic Potential

The indole scaffold has been associated with antidiabetic effects. Research into our compound could uncover new mechanisms of action for diabetes management or even lead to the development of novel antidiabetic medications .

Antimalarial Applications

Indole derivatives have been utilized in antimalarial drugs. The structural features of our compound suggest it could be synthesized and tested for efficacy against malaria, a disease that continues to have a significant global impact .

Neuroprotective Effects

Given the diverse biological activities of indole derivatives, including their interaction with various receptors, “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide” might be explored for neuroprotective effects. It could potentially aid in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Propiedades

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-15(9-12-6-8-20-10-12)17-11-16(19)7-5-13-3-1-2-4-14(13)16/h1-4,6,8,10,19H,5,7,9,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXIYGGGUROHIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-(2-methoxyphenyl)-2'-phenyl-5'-(thiophen-3-yl)-3,3',4,4'-tetrahydro-2H,2'H-[3,3'-bipyrazol]-2-yl)ethanone](/img/structure/B2956913.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2956914.png)

![3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2956915.png)

![6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2956920.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2956921.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)

![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2956936.png)